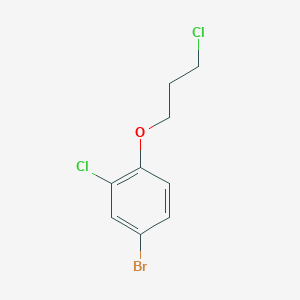
4-Bromo-2-chloro-1-(3-chloropropoxy)benzene
Übersicht
Beschreibung
4-Bromo-2-chloro-1-(3-chloropropoxy)benzene is a useful research compound. Its molecular formula is C9H9BrCl2O and its molecular weight is 283.97 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-Bromo-2-chloro-1-(3-chloropropoxy)benzene is a halogenated aromatic compound with the molecular formula CHBrClO and a molar mass of 283.98 g/mol. Its structural characteristics and reactivity make it a subject of interest in various biological studies, particularly in the context of its potential pharmaceutical applications and environmental impact.
The compound features a benzene ring substituted with bromine, chlorine, and a chloropropoxy group, which contributes to its unique chemical behavior. The presence of halogens often enhances the compound's biological activity by increasing lipophilicity and altering interaction with biological targets.
Antimicrobial Activity
Research indicates that halogenated compounds can exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate efficacy against various bacterial strains. While specific data on this compound is limited, its structural analogs have been reported to possess notable antibacterial activity.
Table 1: Antimicrobial Activity of Halogenated Compounds
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-Bromo-2-chloro-1-fluorobenzene | Staphylococcus aureus | 32 µg/mL |
| 4-Chloro-3-methylphenol | Escherichia coli | 16 µg/mL |
| 2-Bromo-4-nitrophenol | Pseudomonas aeruginosa | 64 µg/mL |
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of any new compound. Preliminary studies suggest that halogenated benzenes can induce cytotoxic effects in various cell lines. For instance, compounds similar to this compound have shown cytotoxicity against cancer cell lines, indicating potential as chemotherapeutic agents.
Case Study: Cytotoxic Effects on Cancer Cell Lines
A study conducted on a series of chlorinated phenolic compounds revealed that certain structural modifications lead to enhanced cytotoxicity against breast cancer cells (MCF-7). The study highlighted the importance of the chloropropoxy side chain in modulating biological activity.
Environmental Impact
The environmental persistence and bioaccumulation potential of halogenated compounds raise concerns regarding their ecological effects. Research has indicated that such compounds can disrupt endocrine functions in aquatic organisms, leading to adverse reproductive outcomes.
The biological activity of this compound may be attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in cellular signaling pathways. The halogen atoms can facilitate binding interactions through hydrogen bonding or hydrophobic effects, enhancing the compound's efficacy.
Eigenschaften
IUPAC Name |
4-bromo-2-chloro-1-(3-chloropropoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrCl2O/c10-7-2-3-9(8(12)6-7)13-5-1-4-11/h2-3,6H,1,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKDAMQYMQRQSHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)OCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrCl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















